Capistruin is a lasso peptide produced by the bacterium Burkholderia thailandensis E264. This compound has garnered attention due to its unique structural characteristics and its potential as an antibacterial agent. Capistruin is synthesized through a ribosomal mechanism followed by post-translational modifications, making it a subject of interest in the field of natural product chemistry and antibiotic research.
The primary source of capistruin is the bacterium Burkholderia thailandensis, which is known for its ability to produce various bioactive compounds. The discovery of capistruin was facilitated through genome mining techniques that identified the specific biosynthetic gene clusters responsible for its production. This approach has highlighted the genetic basis for the synthesis of capistruin and its related compounds, such as microcin J25, which shares some biosynthetic pathways with capistruin .
Capistruin belongs to a class of compounds known as lasso peptides, characterized by their unique "lasso" structure formed by a macrolactam ring and a tail that threads through the ring. This structural feature contributes to their biological activity, including antibacterial properties. Lasso peptides are classified under ribosomally synthesized and post-translationally modified peptides, which distinguishes them from other peptide classes .
The synthesis of capistruin involves several key steps:
The biosynthetic pathway of capistruin involves four key genes that encode enzymes necessary for its production and export. These include genes that facilitate the formation of the lasso structure through post-translational modifications . The yield of capistruin can vary significantly based on genetic manipulations and growth conditions, with reported yields reaching up to 1.6 mg/L under optimized conditions .
Capistruin exhibits a distinct lasso structure characterized by:
This unique configuration not only stabilizes the peptide but also plays a crucial role in its interaction with biological targets .
The molecular weight of capistruin has been reported as approximately 2049 Da, with specific ion peaks identified through mass spectrometry confirming its structure . The amino acid sequence and structural details have been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Capistruin primarily exhibits antibacterial activity through inhibition of bacterial RNA polymerase, which is critical for transcription in bacteria. This mechanism involves binding to the enzyme and preventing it from synthesizing RNA, thereby halting bacterial growth .
Research indicates that capistruin's interaction with RNA polymerase is specific and effective against several Gram-positive bacteria. The precise binding sites and conformational changes induced upon binding have been studied using structural biology techniques such as X-ray crystallography .
The mechanism by which capistruin exerts its antibacterial effects involves:
Studies have shown that capistruin's efficacy varies among different bacterial species, highlighting its potential use in treating infections caused by resistant strains .
Capistruin's primary applications include:
Capistruin belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Like all RiPPs, capistruin originates from a genetically encoded precursor peptide (CapA) that undergoes enzymatic modifications to achieve its bioactive conformation. The defining feature of lasso peptides is their unique topological "lariat knot" structure, where an N-terminal macrolactam ring is threaded by a C-terminal tail, stabilized by steric residues ("plugs") that prevent unthreading [5] [7]. Capistruin exemplifies a class II lasso peptide, characterized by the absence of disulfide bonds and reliance solely on steric hindrance for stability. Its 19-amino-acid structure includes a 9-residue ring formed between Gly1 and Asp9, with the tail secured by bulky residues (e.g., Arg15) [2] [9].
The biosynthesis of capistruin is governed by a compact four-gene operon (capABCD) (Table 1). This cluster is conserved across Burkholderia species and shares organizational homology with other lasso peptide systems like mcjABCD for microcin J25 [1] [5]:
Table 1: Functional Elements of the capABCD Gene Cluster
Gene | Protein Function | Key Domains/Motifs |
---|---|---|
capA | Precursor peptide: Leader sequence (recognition) + core peptide (mature capistruin) | N-terminal leader (∼20 aa); C-terminal core (19 aa) |
capB | Bifunctional enzyme: ATP-dependent protease + carboxylate activator | ATP-binding pocket; Cys/His catalytic dyad |
capC | Macrocyclase: Catalyzes isopeptide bond formation | Asn-synthase/Gln-hydrolase domain; ATPase site |
capD | ABC transporter: Exports mature peptide + confers producer immunity | Transmembrane domain; Nucleotide-binding domain |
The capABCD cluster is typically transcribed from a single promoter, with expression in the native host (Burkholderia thailandensis E264) induced under specific stress conditions. Heterologous expression in Escherichia coli yields minimal capistruin (∼0.1 mg/L), while engineered Burkholderia sp. FERM BP-3421 achieves up to 580-fold higher titers (∼58 mg/L), attributed to compatible codon usage, chaperone systems, and precursor supply [1].
CapB is a multifunctional ATP-dependent enzyme critical for early maturation steps. It first cleaves the leader peptide from the core region of CapA through proteolytic activity mediated by a conserved cysteine-histidine catalytic dyad. Subsequently, it activates the side-chain carboxylate of Asp9 (within the core) via adenylylation, forming an acyl-adenylate intermediate. This step primes Asp9 for nucleophilic attack by the N-terminal amine of Gly1 during macrocyclization [1] [5] [8]. ATP hydrolysis provides the energy for both reactions, with mutagenesis of CapB’s ATP-binding site abolishing capistruin production in vivo [5].
CapC, an ATP-dependent amidotransferase, catalyzes the formation of the macrolactam ring. It facilitates nucleophilic attack by the deprotonated α-amine of Gly1 on the activated carboxyl group of Asp9, forming a stable isopeptide bond (Figure 1). This cyclization occurs while the core peptide adopts a prefolded conformation, positioning the C-terminal tail for eventual threading. CapC’s mechanism involves transient glutamine hydrolysis to generate ammonia, which deprotonates Gly1’s α-amine, enhancing its nucleophilicity [1] [5]. The ATP dependence ensures irreversible ring closure.
Figure 1: Enzymatic Steps in Capistruin Maturation
1. CapB: Leader cleavage + Asp9 activation → CapA-adenylate 2. CapC: Macrocyclization (Gly1–Asp9 isopeptide bond) → Lasso-folded capistruin 3. CapD: Export + immunity
CapD is an ATP-binding cassette (ABC) transporter essential for two functions: extracellular export of mature capistruin and self-immunity in the producer strain. It binds intracellular capistruin via its transmembrane domain and uses ATP hydrolysis to translocate it across the membrane. Simultaneously, CapD prevents endogenous toxicity by sequestering capistruin from cellular targets (e.g., RNA polymerase). Heterologous expression of capD alone in sensitive E. coli confers resistance to externally applied capistruin, confirming its dual role [1] [3] [10].
Systematic alanine-scanning mutagenesis of the CapA core peptide has identified residues indispensable for capistruin biosynthesis (Table 2). Only four positions (Gly1, Arg11, Val12, Ile13) are absolutely essential, while others tolerate substitution [2] [5]:
Table 2: Functional Impact of CapA Core Mutations
Residue Position | Wild-Type Amino Acid | Mutation Tested | Effect on Maturation | Role |
---|---|---|---|---|
1 | Gly | Ala | No cyclization | N-terminal amine donor for macrolactam |
9 | Asp | Ala | No cyclization | Carboxylate acceptor for macrolactam |
11 | Arg | Ala | No detectable peptide | Unknown; possible enzyme recognition |
15 | Arg | Ala | Threaded → unthreaded at 50°C | "Plug" residue for tail stabilization |
16 | Phe | Ala | Reduced thermal stability | Steric locking above ring |
Key findings include:
These studies highlight the low sequence specificity but high structural constraints of lasso peptide biosynthesis, where enzyme machinery accommodates mutations if topology is preserved [2] [5].
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